N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
The chemical compound is a complex molecule with potential applications in various fields of chemistry and pharmacology. Its structure suggests a multifaceted mechanism of action, possibly involving interactions with biological targets through its distinct functional groups.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of thieno[2,3-d]pyrimidines and their derivatives, which share structural similarities, involves cyclization and substitution reactions, indicating a potential pathway for synthesizing the compound (Wagner et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one of interest has been examined through X-ray crystallography and quantum-chemical calculations, providing insight into their geometrical configuration, tautomeric forms, and intermolecular interactions (Craciun et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution and cyclization. The functional groups present suggest reactivity towards both electrophiles and nucleophiles, leading to a wide range of possible reactions and derivatives (Costello et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of related compounds can be influenced by their molecular structure and substituents. These properties are crucial for determining the compound's application in drug formulation and chemical reactions (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, are key to understanding the compound's behavior in biological systems and chemical reactions. For example, the presence of acetamide and pyrimidinone groups can significantly impact the compound's reactivity and interactions (Kobayashi et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of related heterocyclic compounds, demonstrating the potential of such molecules for further chemical modifications and applications. For instance, the synthesis of pyrimidinone and oxazinone derivatives has been reported, showcasing antimicrobial activities. These methods involve starting materials like citrazinic acid and processes such as condensation with cyanothio-acetamide, highlighting the versatility of heterocyclic chemistry in creating compounds with potential biological activities (Hossan et al., 2012).
Biological Activities
Several studies have focused on the biological activities of compounds with similar structures, including their antimicrobial, anti-inflammatory, and antitumor properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors have shown anti-inflammatory and analgesic activities. These compounds demonstrate the therapeutic potential of such molecules in treating inflammation and pain, indicating the broader applicability of related compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antitumor and Antimicrobial Potential
Further research into thienopyrimidine and thienotriazolopyrimidine derivatives has unveiled their potent antitumor activity, comparable to known drugs like doxorubicin on various human cancer cell lines. This highlights the potential of heterocyclic compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017). Additionally, antimicrobial activities against bacterial and fungal strains have been noted in pyrimidine-azitidinone analogues, suggesting the role of such compounds in addressing antibiotic resistance (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)13-8-14-28-20-12-6-9-17(20)22(26-23(28)30)31-15-21(29)25-19-11-7-10-18(24)16(19)3/h7,10-11H,4-6,8-9,12-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNBWUBWLLXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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